6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine Dihydrochloride Dihydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Terazosin Related Compound A involves the reaction of 6,7-dimethoxyquinazoline with piperazine under controlled conditions. The reaction typically occurs in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product. The resulting compound is then purified through crystallization or other suitable purification techniques .
Industrial Production Methods: Industrial production of Terazosin Related Compound A follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet USP standards .
Chemical Reactions Analysis
Types of Reactions: Terazosin Related Compound A can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to its corresponding dihydroquinazoline form.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine moiety
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides
Major Products: The major products formed from these reactions include various quinazoline derivatives, which can be further utilized in pharmaceutical research and development .
Scientific Research Applications
Terazosin Related Compound A has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods.
Biology: Employed in biological studies to investigate the effects of terazosin and its related compounds on biological systems.
Medicine: Utilized in pharmaceutical research to develop and test new drugs targeting alpha-1 adrenergic receptors.
Industry: Applied in quality control processes to ensure the purity and potency of terazosin-related pharmaceutical products
Mechanism of Action
The mechanism of action of Terazosin Related Compound A involves its interaction with alpha-1 adrenergic receptors. By binding to these receptors, the compound inhibits the action of norepinephrine, leading to the relaxation of smooth muscle in blood vessels. This results in vasodilation and a subsequent decrease in blood pressure .
Comparison with Similar Compounds
Terazosin Hydrochloride: A closely related compound used to treat hypertension and benign prostatic hyperplasia.
Doxazosin: Another alpha-1 adrenergic receptor antagonist with similar pharmacological effects.
Prazosin: A compound with a similar mechanism of action, used primarily for hypertension and post-traumatic stress disorder
Uniqueness: Terazosin Related Compound A is unique in its specific structure and its use as a reference standard for analytical testing. Its precise chemical composition and high purity make it an essential tool for ensuring the quality and consistency of terazosin-related products .
Properties
Molecular Formula |
C14H25Cl2N5O4 |
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Molecular Weight |
398.3 g/mol |
IUPAC Name |
6,7-dimethoxy-2-piperazin-1-ylquinazolin-4-amine;dihydrate;dihydrochloride |
InChI |
InChI=1S/C14H19N5O2.2ClH.2H2O/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19;;;;/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18);2*1H;2*1H2 |
InChI Key |
OQXJQJHKFIRPCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCNCC3)N)OC.O.O.Cl.Cl |
Origin of Product |
United States |
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